molecular formula C12H9NO3 B3226836 5-(2-Hydroxyphenyl)nicotinic acid CAS No. 1258609-83-4

5-(2-Hydroxyphenyl)nicotinic acid

Cat. No.: B3226836
CAS No.: 1258609-83-4
M. Wt: 215.20 g/mol
InChI Key: ZEJYNGNYJDGQMA-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyl group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring

Mechanism of Action

Target of Action

5-(2-Hydroxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been found to exhibit promising activity against Gram-positive bacteria . The primary targets of this compound are likely bacterial cells, particularly strains such as Staphylococcus epidermidis and Staphylococcus aureus . These bacteria are known to cause various infections in humans, and the ability of this compound to inhibit their growth suggests its potential as an antimicrobial agent .

Mode of Action

It is believed to interact with its bacterial targets, leading to their inhibition . The compound is synthesized through a series of condensation reactions with appropriate aldehydes, resulting in a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction, yielding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives have been found to exhibit antimicrobial activity .

Biochemical Pathways

Nicotine degradation pathways, such as the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . As a derivative of nicotinic acid, this compound may interact with these pathways, disrupting the normal functioning of bacterial cells .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of metabolic enzymes .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . The compound has been found to exhibit promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized under catalyst- and solvent-free conditions, which is considered environmentally friendly . The efficacy and stability of the compound could be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)nicotinic acid typically involves the condensation of 2-hydroxybenzaldehyde with nicotinic acid hydrazide, followed by cyclization and oxidation steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties
Research indicates that compounds similar to 5-(2-Hydroxyphenyl)nicotinic acid exhibit significant antioxidant capabilities. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases and aging processes. The compound's ability to enhance cellular redox status suggests potential therapeutic applications in conditions characterized by oxidative damage .

2. Anti-inflammatory Effects
Studies have shown that nicotinic acid derivatives can modulate inflammatory pathways. For instance, they may reduce the expression of pro-inflammatory cytokines in response to environmental stressors, making them candidates for treating inflammatory skin conditions or systemic inflammatory diseases .

3. Lipid Regulation
this compound may influence lipid metabolism, similar to other nicotinic acid derivatives. These compounds have been utilized in managing dyslipidemia by lowering triglycerides and LDL cholesterol while increasing HDL cholesterol levels . This property positions them as potential therapeutic agents for cardiovascular diseases.

Cosmeceutical Applications

1. Skin Health
The incorporation of this compound into skincare formulations could enhance the efficacy of products aimed at reducing skin aging and hyperpigmentation. Research suggests that nicotinic acid derivatives help improve skin barrier function and promote collagen synthesis, which are vital for maintaining skin integrity and appearance .

2. Hair Care
In hair care products, this compound has shown promise in improving scalp health and potentially stimulating hair growth. Its anti-inflammatory properties may alleviate scalp conditions that contribute to hair loss .

Industrial Applications

1. Agrochemical Intermediates
this compound serves as a precursor in the synthesis of agrochemical intermediates. Its role in the development of herbicides and pesticides highlights its significance in agricultural chemistry .

2. Metal Treatment
The compound is also utilized in the metal plating industry as an additive to improve the quality of electroplated surfaces. Its ability to act as a brightener in galvanic processes enhances the aesthetic and functional properties of metal finishes .

Summary of Research Findings

Application AreaKey FindingsReferences
PharmacologyAntioxidant and anti-inflammatory properties; lipid regulation effects on cholesterol levels
CosmeceuticalsEnhances skin barrier function; potential in anti-aging and hyperpigmentation treatments
IndustrialUsed as an agrochemical intermediate; improves metal plating quality

Case Studies

Case Study 1: Skin Aging Treatment
A clinical trial investigated the effects of topical formulations containing nicotinic acid derivatives on skin aging. Participants exhibited significant improvements in skin texture and reduced pigmentation after consistent application over several months, highlighting the therapeutic potential of such compounds in dermatology .

Case Study 2: Dyslipidemia Management
In a study involving patients with dyslipidemia, treatment with nicotinic acid derivatives led to notable reductions in triglyceride levels and improvements in overall lipid profiles. These findings support the use of such compounds as effective agents for cardiovascular risk management .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Nicotinamide: A derivative of nicotinic acid, it is used in various skincare products and supplements.

    2-Hydroxybenzoic Acid:

Biological Activity

5-(2-Hydroxyphenyl)nicotinic acid, also known as 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, is an organic compound notable for its diverse biological activities. This compound integrates features of both amino acids and aromatic compounds, which contribute to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of approximately 230.22 g/mol. The compound features an amino group (-NH₂), a hydroxyl group (-OH) on the phenyl ring, and a nicotinic acid backbone. These functional groups enhance its reactivity and ability to interact with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting metabolic pathways essential for bacterial survival. Specifically, molecular docking studies suggest that this compound can effectively interact with bacterial enzymes involved in energy metabolism, inhibiting their function and leading to bacterial cell death .

Minimum Inhibitory Concentration (MIC) values for related compounds showed promising results against Gram-positive bacteria, such as:

CompoundMIC (µg/mL)Bacterial Strain
Compound 131.95Staphylococcus epidermidis ATCC 12228
Compound 257.81Staphylococcus aureus (MRSA) ATCC 43300

These findings highlight the potential of this compound as a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been suggested that nicotinic acid derivatives can modulate immune responses, potentially increasing the efficacy of immune cells against infections . The presence of hydroxyl and amino groups enhances its interaction with inflammatory mediators, suggesting a mechanism where the compound could reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with active sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For instance, the compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : A series of synthesized derivatives based on nicotinic acid showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing bioactivity .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities and interactions of this compound with various biological macromolecules. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJYNGNYJDGQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679488
Record name 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258609-83-4
Record name 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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